4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSFFPRUYGFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890624-82-5, 879770-33-9 | |
| Record name | 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 4 Methyl 3 Phenyl 1h Pyrazole 5 Carboxylic Acid and Analogues
Classical Pyrazole (B372694) Synthesis Approaches Applied to the 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Core
The most prominent classical route for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This method involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. For the specific synthesis of this compound, the key precursors would be a hydrazine and a suitably substituted β-ketoester, such as ethyl 2-methyl-3-oxo-3-phenylpropanoate.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to a heterocyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring. The choice of substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the specific 1,3-dicarbonyl compound dictates the substitution pattern on the final pyrazole product.
Table 1: Classical Knorr Synthesis for the Pyrazole Core
| Reactant 1 | Reactant 2 | Product Core Structure | Key Features |
|---|---|---|---|
| Substituted 1,3-Dicarbonyl Compound (e.g., β-Ketoester) | Hydrazine Derivative | Substituted Pyrazole | Robust, high-yield reaction driven by the formation of a stable aromatic ring. |
Modern Synthetic Routes for Substituted Pyrazole Carboxylic Acids
While classical methods are effective, modern synthetic chemistry offers more sophisticated and efficient routes to substituted pyrazole carboxylic acids, often providing better control over regioselectivity and functional group tolerance.
Transition-metal catalysis has emerged as a powerful tool for constructing and functionalizing heterocyclic rings. researchgate.netrsc.org For pyrazole synthesis, these methods often involve C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to introduce the phenyl group at the C3 position or other substituents onto a pre-formed pyrazole ring. Another approach involves copper-catalyzed domino reactions, which can construct the pyrazole ring in a highly efficient manner from simple starting materials. nih.gov These catalytic cycles offer a direct and atom-economical pathway to complex pyrazole derivatives.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and synthetic utility. rsc.org Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. nih.govbeilstein-journals.org A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org This approach allows for the rapid assembly of highly substituted pyrazoles from readily available starting materials. The use of catalysts, such as ytterbium(III) perfluorooctanoate [Yb(PFO)3], can enhance the efficiency and scope of these reactions. nih.govbeilstein-journals.org
Table 2: Example of a Three-Component Reaction for Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aldehyde | β-Ketoester | Hydrazine | Lewis Acid (e.g., Yb(PFO)3) or Acid Catalysis | Polysubstituted Pyrazole Ester |
Recent innovations in synthetic methodology have introduced new reactants and reaction pathways for pyrazole synthesis. One-pot syntheses starting from arenes and carboxylic acids have been developed, proceeding through the successive formation of ketones and 1,3-diketones, followed by cyclization with hydrazine. rsc.org Another novel approach utilizes 4-benzoyl-5-phenyl-2,3-furandione as a precursor, which reacts with hydrazone derivatives to yield tetrasubstituted pyrazole-3-carboxylic acids. dergipark.org.tr These methods provide alternative disconnections and access to unique substitution patterns that may be difficult to achieve through classical routes.
Derivatization Reactions of this compound
The carboxylic acid functional group at the C5 position is a versatile handle for further chemical modification, primarily through esterification and amidation, to produce a wide array of derivatives.
The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation.
Esterification: Esters of pyrazole carboxylic acids can be synthesized through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic conditions, is a common approach. Alternatively, the Schotten-Baumann method can be employed, where the carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. dergipark.org.tr This two-step process is often milder and more efficient for less reactive alcohols.
Amidation: The synthesis of amides from pyrazole carboxylic acids follows a similar strategy. The most common and effective method is the activation of the carboxylic acid by converting it to an acyl chloride. dergipark.org.trtandfonline.comnih.gov The resulting 4-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride can then be reacted with a wide range of primary or secondary amines to afford the desired amide derivatives. ciac.jl.cnresearchgate.net This method is highly versatile and allows for the introduction of diverse functionalities into the final molecule.
Table 3: Common Derivatization of the Pyrazole Carboxylic Acid Group
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | - | Ester |
| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Acyl Chloride | Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Acyl Chloride | Amide |
Nucleophilic and Electrophilic Functionalization
The functionalization of the pyrazole core and its substituents is a critical aspect of modifying the properties of compounds like this compound. Both nucleophilic and electrophilic reactions are employed to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships.
Electrophilic Functionalization: The pyrazole ring is susceptible to electrophilic substitution, particularly at the C4 position if it is unsubstituted. A common and effective method for this is halogenation. For instance, the reaction of alkyl-substituted pyrazoles and their carboxylic acid derivatives with bromine (Br₂) in non-aqueous media such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄) can proceed in high yields, typically between 75% and 96%. mdpi.com The use of N-bromosuccinimide is another effective method for achieving high-yield bromination at the C4 position. mdpi.com Such halogenated pyrazoles are valuable intermediates, often used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org Another strategy involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which yields 4-iodopyrazoles. acs.org
| Reaction Type | Reagent/System | Solvent(s) | Typical Yield | Reference |
| Electrophilic Bromination | Br₂ | CH₂Cl₂, CHCl₃, CCl₄ | 75-96% | mdpi.com |
| Electrophilic Bromination | N-bromosuccinimide | CCl₄ or H₂O | 90-99% | mdpi.com |
| Electrophilic Iodination | I₂ / NaHCO₃ | Not specified | Good to high | acs.org |
Nucleophilic Functionalization: The carboxylic acid group at the C5 position is a primary site for nucleophilic functionalization. The acid can be converted to a more reactive acid chloride, which readily reacts with various nucleophiles. mdpi.comresearchgate.net For example, treatment of the pyrazole-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) produces the corresponding pyrazole-carbonyl chloride. researchgate.net This intermediate can then react with alcohols to form esters or with N-nucleophiles like amines and ureas to generate a diverse range of amide derivatives. researchgate.net This approach is fundamental for creating libraries of compounds with varied substituents at the C5 position, allowing for systematic modification of the molecule's properties. The reaction typically involves the nucleophilic addition of an amine or alcohol to the electrophilic carbonyl carbon of the acid chloride. mdpi.com
Combinatorial Solid-Phase Synthesis of Pyrazole Carboxylic Acid Libraries
Combinatorial chemistry, particularly using a solid-phase synthesis format, has become a powerful tool for rapidly generating large libraries of compounds for drug discovery. mdpi.com This methodology is well-suited for creating diverse libraries of pyrazole carboxylic acids. The solid-phase approach simplifies the purification process after each reaction step and enables the use of "split-and-mix" strategies to build extensive libraries. mdpi.com
A validated solid-phase synthesis scheme for producing variably substituted pyrazoles involves a four-step reaction sequence. mdpi.com
Loading: An acetyl-bearing carboxylic acid is loaded onto a solid support resin.
Claisen Condensation: The resin-bound acetyl group undergoes a Claisen condensation with a variety of carboxylic esters, introducing diversity at what will become the C3 position of the pyrazole ring.
α-Alkylation: This step can be used to introduce substituents at the C4 position.
Cyclization: The resulting β-diketone intermediate is treated with a diverse set of monosubstituted hydrazines, which leads to the formation of the pyrazole ring and introduces further diversity at the N1 position.
Using this approach, large combinatorial libraries can be constructed. For example, a library was prepared using a combination of different building blocks in a split-and-mix approach, resulting in tens of thousands of unique pyrazole compounds. mdpi.com This strategy allows for the systematic variation of substituents at the R¹, R², and R⁴ positions of the pyrazole scaffold, making it a highly efficient method for exploring the chemical space around the pyrazole carboxylic acid core. mdpi.com
| Building Block Type | Number of Variations Used | Position of Diversity | Resulting Library Size | Reference |
| Acetyl Carboxylic Acids | 4 | R¹ (C5-substituent related) | 11,760 compounds | mdpi.com |
| Carboxylic Esters | 35 | R² (C3-substituent) | 11,760 compounds | mdpi.com |
| Hydrazines | 41 | R⁴ (N1-substituent) | 11,760 compounds | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 3 Phenyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For pyrazole (B372694) carboxylic acid derivatives, the spectrum reveals characteristic signals for the methyl, phenyl, and pyrazole ring protons, as well as the acidic proton of the carboxyl group.
In the case of the isomeric derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the spectrum recorded in DMSO-d₆ shows distinct signals that can be used for structural confirmation. The methyl protons (CH₃) typically appear as a sharp singlet, while the protons of the phenyl group produce a complex multiplet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid (COOH) is often observed as a broad singlet at a downfield chemical shift, which can vary with concentration and temperature.
Expected ¹H NMR Spectrum for 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid:
Methyl Protons (4-CH₃): A singlet is expected, likely in the range of δ 2.2–2.5 ppm.
Phenyl Protons (3-Ph): A multiplet corresponding to five protons would appear in the aromatic region, typically between δ 7.2 and 7.8 ppm.
NH Proton (1-H): A broad singlet is anticipated at a downfield position, often above δ 12 ppm, due to the acidic nature and potential for hydrogen bonding.
Carboxylic Acid Proton (5-COOH): A very broad singlet, also at a downfield chemical shift (often >12 ppm), which would disappear upon D₂O exchange.
The precise chemical shifts are influenced by the solvent and the electronic effects of the substituents on the pyrazole ring.
Interactive Data Table: ¹H NMR Data for Pyrazole Derivatives (in DMSO-d₆)
| Compound | CH₃ (s) | Phenyl-H (m) | Other Protons | COOH/OH (br s) |
| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | ~2.5 ppm | ~7.5 ppm | Pyrazole-H (s): ~8.2 ppm | ~12.7 ppm |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | OCH₃ (s): 3.80 ppm | 7.34–7.74 ppm | Pyrazole-H (s): 5.98 ppm | OH: 12.16 ppm mdpi.com |
| 4,4'-((4-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 2.29 ppm | 7.24-7.70 ppm | CH (s): 4.84 ppm, Ar-OH (s): 9.17 ppm | Pyrazol-OH: 13.93 ppm |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the spectrum shows characteristic signals for the methyl carbon, the carboxylic acid carbonyl carbon, and the carbons of the pyrazole and phenyl rings. The carbonyl carbon is typically found significantly downfield (δ > 160 ppm). The carbons of the pyrazole ring resonate in the range of approximately δ 110-150 ppm, with their exact positions determined by the substitution pattern.
Expected ¹³C NMR Spectrum for this compound:
Methyl Carbon (4-CH₃): A signal in the upfield region, typically δ 10–15 ppm.
Pyrazole Ring Carbons: C3, C4, and C5 would show signals in the δ 110-160 ppm range. The C3 carbon, attached to the phenyl group, and the C5 carbon, attached to the carboxylic acid, would be the most downfield of the ring carbons.
Phenyl Ring Carbons: Signals would appear in the aromatic region (δ 125–140 ppm), with four distinct peaks expected for the ipso, ortho, meta, and para carbons.
Carboxylic Acid Carbon (5-COOH): A signal in the highly deshielded region, typically δ 160–170 ppm.
Interactive Data Table: ¹³C NMR Data for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | ~11 |
| Pyrazole C4 | ~113 |
| Phenyl C2', C6' | ~125 |
| Phenyl C4' | ~128 |
| Phenyl C3', C5' | ~129 |
| Phenyl C1' | ~138 |
| Pyrazole C5 | ~143 |
| Pyrazole C3 | Not Reported |
| COOH | ~164 |
Two-Dimensional NMR Techniques (e.g., COSY)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For a derivative of this compound, this would be most useful in assigning the coupled protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons (e.g., linking the methyl proton singlet to the methyl carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, an HMBC experiment could show a correlation from the methyl protons (at C4) to the C3, C5, and C4 carbons of the pyrazole ring, confirming the substitution pattern. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For example, a NOESY spectrum could show a spatial correlation between the ortho-protons of the phenyl group and the N-H proton of the pyrazole ring, helping to define the molecule's preferred conformation in solution. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups. In this compound, the most prominent absorption bands are associated with the carboxylic acid and the aromatic rings.
O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and strong absorption band, typically in the range of 2500–3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band, typically found around 1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding; dimerization tends to shift this band to a lower wavenumber.
C=C and C=N Stretches: The stretching vibrations of the phenyl and pyrazole rings typically appear as a series of bands in the 1450–1610 cm⁻¹ region.
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are found in the fingerprint region, typically between 1200 and 1440 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands for Pyrazole Carboxylic Acid Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Compound Example |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (~1712 cm⁻¹) |
| C=C/C=N Stretch (Ring) | 1450 - 1610 | Medium-Strong | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (~1531 cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3400 | Strong, Broad | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (3204 cm⁻¹) mdpi.com |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the Raman spectrum would be expected to show:
Ring Breathing Modes: Strong signals corresponding to the symmetric breathing vibrations of the phenyl and pyrazole rings. These are often characteristic and intense in Raman spectra.
C=C and C=N Stretches: The aromatic and heterocyclic ring stretches between 1400-1650 cm⁻¹ are also prominent.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide additional structural information in the fingerprint region.
C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, although it is typically weaker than in the IR spectrum.
Studies on related molecules like 5-Methyl-3-phenylisoxazole-4-carboxylic acid have utilized Raman spectroscopy to complement IR data, allowing for a more complete assignment of vibrational modes.
Mass Spectrometry Techniques
Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of novel compounds. For pyrazole derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, making it suitable for confirming the identity of synthesized products. researchgate.net
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS)koreascience.kr
A comprehensive review of scientific literature did not yield specific studies that have utilized Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) for the analysis of this compound or its direct derivatives. This high-resolution mass spectrometry technique is typically employed for complex mixture analysis or when extremely high mass accuracy is required to determine elemental composition, which may not have been deemed necessary in the available characterization studies for this specific class of compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)cambridge.orgresearchgate.netnist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used to characterize derivatives within the broader class of phenyl-pyrazole compounds. This technique is instrumental in verifying the molecular mass of newly synthesized molecules. For instance, in the characterization of a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), ESI-MS was used to confirm the formation of the target structures. nih.gov The analysis provided clear molecular ion peaks, validating the outcomes of the synthetic procedures. nih.gov
| Compound | Ion Type | Observed m/z | Source |
|---|---|---|---|
| 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | [M]⁺ | 520.8 | nih.gov |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidationcambridge.orgresearchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.netresearchgate.netacs.org
For example, the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been solved from powder X-ray diffraction data. cambridge.org Similarly, the structure of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid was determined, revealing two independent molecules in the asymmetric unit. nih.gov
| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |
|---|---|---|---|---|
| 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | Monoclinic | Not Specified | a = 9.757 Å, b = 10.740 Å, c = 21.277 Å, β = 93.716° | nih.gov |
Analysis of Intermolecular Hydrogen Bonding Interactionsnih.govnih.govresearchgate.netacs.org
The crystal packing of pyrazole derivatives is often dominated by hydrogen bonding, which directs the formation of specific supramolecular assemblies. nih.gov In pyrazole carboxylic acids, the carboxylic acid group provides a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring offers both a donor (N-H) and an acceptor (N) site. nih.govaip.org
This interplay leads to robust and predictable packing motifs. A common feature is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This interaction forms a characteristic R²₂(8) ring motif. cambridge.orgnih.gov
In the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the packing is further stabilized by an array of weaker C–H⋯N and C–H⋯F hydrogen bonds, which link the primary dimers into a three-dimensional network. cambridge.org The analysis of NH-pyrazoles shows they can self-assemble into dimers, trimers, tetramers, and infinite chains via N-H···N hydrogen bonds. nih.gov
| Compound | Interaction Type | Supramolecular Motif | Source |
|---|---|---|---|
| 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | O—H⋯O | Centrosymmetric Dimer (R²₂(8) motif) | nih.gov |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | O—H⋯O, C–H⋯N, C–H⋯F | 3D network via R²₂(8) and R²₂(9) rings | cambridge.org |
| General NH-pyrazoles | N-H···N | Dimers, trimers, tetramers, and chains | nih.gov |
Conformational Analysis and Dihedral Angles within the Molecular Frameworkresearchgate.netacs.org
A key conformational parameter in phenyl-pyrazole structures is the rotational degree of freedom around the single bond connecting the phenyl and pyrazole rings. The resulting dihedral angle between the planes of these two rings is influenced by the nature and position of substituents, which can introduce steric hindrance or favorable intramolecular interactions.
| Compound | Dihedral Angle (Phenyl vs. Pyrazole Ring) | Source |
|---|---|---|
| 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Molecule 1) | 65.3 (2)° | nih.gov |
| 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Molecule 2) | 85.6 (2)° | nih.gov |
| methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 60.83 (5)° | mdpi.com |
| methyl 5-phenyl-1H-pyrazole-3-carboxylate | 6.4 (1)° | researchgate.net |
Coordination Chemistry of 4 Methyl 3 Phenyl 1h Pyrazole 5 Carboxylic Acid As a Ligand
Metal-Organic Frameworks (MOFs) Incorporating Pyrazole (B372694) Carboxylic Acid Linkers
Design and Synthesis of Pyrazole Carboxylic Acid-Based MOFs
The design of Metal-Organic Frameworks (MOFs) utilizing pyrazole carboxylic acid-based ligands is a strategic process that leverages the unique chemical properties of these linkers to construct porous crystalline materials. The synthesis of these MOFs typically involves solvothermal or hydrothermal methods where metal ions or clusters are reacted with the organic ligand in a suitable solvent under controlled temperature and pressure.
The general synthetic approach for pyrazole-based MOFs involves the reaction of a metal salt with the pyrazole carboxylic acid ligand in a high-boiling point solvent. The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that dictate the final structure and properties of the MOF. While specific studies on 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid are not extensively documented in the provided search results, the principles of MOF synthesis using analogous pyrazole carboxylic acid ligands can be extrapolated. For instance, the carboxylate group typically coordinates to the metal centers, while the pyrazole nitrogen atoms can also participate in coordination, leading to a variety of possible network topologies.
The design of these MOFs is often guided by the principles of reticular chemistry, aiming to predict the resulting framework based on the geometry of the metal coordination sphere and the ligand. The presence of methyl and phenyl substituents on the pyrazole ring of this compound is expected to influence the steric environment around the coordination sites, potentially leading to specific framework topologies and pore geometries.
Role of Ligand Flexibility and pH in MOF Architecture
The final architecture of a Metal-Organic Framework is profoundly influenced by the flexibility of the organic ligand and the pH of the reaction medium.
Academic and Research Applications of 4 Methyl 3 Phenyl 1h Pyrazole 5 Carboxylic Acid Derivatives
Medicinal Chemistry Research (Mechanistic and Structure-Activity Relationship Focus)
In the field of medicinal chemistry, derivatives of this pyrazole (B372694) carboxylic acid are extensively studied for their potential to interact with and modulate the activity of key biological targets, particularly enzymes and cellular signaling pathways. Research is heavily focused on understanding the mechanisms of these interactions and elucidating the relationships between a molecule's structure and its biological function.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Protein Tyrosine Phosphatase 1B, α-Glucosidase, α-Amylase, Xanthine (B1682287) Oxidase)
The pyrazole scaffold is a cornerstone in the design of potent and selective enzyme inhibitors for various therapeutic areas.
Carbonic Anhydrase (CA): Pyrazole-based compounds have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov Certain 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II, with inhibition constants (Kᵢ) in the micromolar range. researchgate.net The mechanism of action involves the carboxylate group of the pyrazole scaffold anchoring to the zinc ion within the enzyme's active site. researchgate.net Studies on related pyrazoline sulfonamides showed Kᵢ values ranging from 316.7 to 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. nih.gov Docking studies reveal that the sulfonamide moiety interacts with the catalytically essential zinc ion (Zn²⁺), while the pyrazole ring and its substituents form additional interactions with amino acid residues in the active site, contributing to the inhibitory potency. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives Use the filter buttons to select specific enzymes and view corresponding inhibitor data.
| Compound Class | Enzyme Target | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazoline Sulfonamides | hCA I | 316.7 - 533.1 nM | nih.gov |
| Pyrazoline Sulfonamides | hCA II | 412.5 - 624.6 nM | nih.gov |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5 - 25 µM | researchgate.net |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | 4 - 50 µM | researchgate.net |
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated target for treating type 2 diabetes and obesity. nih.govresearchgate.net While specific studies on 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives as PTP1B inhibitors are not prominent in the literature, the broader class of pyrazole carboxylic acids has been explored for this purpose. nih.gov The general mechanism for competitive inhibitors involves binding to the enzyme's active site to prevent the dephosphorylation of the insulin receptor. nih.gov The development of selective inhibitors is crucial due to the highly conserved nature of the active site among protein tyrosine phosphatases. researchgate.net
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. unito.it Pyrazole derivatives have emerged as a promising scaffold for developing potent α-glucosidase inhibitors. unito.it For instance, sulfonamide-based acyl pyrazoles have shown potent α-glucosidase inhibition with IC₅₀ values ranging from 1.13 to 28.27 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 µM). researchgate.net Similarly, pyrazole-linked thiazolidine-4-carboxylic acid derivatives have been identified as effective α-amylase inhibitors. mdpi.com The inhibitory mechanism typically involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable simple sugars.
Xanthine Oxidase (XO): XO is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme leads to hyperuricemia and gout. nih.gov Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been evaluated as potent xanthine oxidase inhibitors. rsc.org Kinetic analysis of some imidazole-based inhibitors, a related heterocyclic scaffold, revealed a mixed-type inhibition mechanism. rsc.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically interacting with the molybdenum cofactor at the enzyme's active site. nih.gov
Modulation of Cellular Signaling Pathways
Research into pyrazole derivatives has extended beyond single enzyme targets to their effects on complex cellular signaling networks, particularly in the context of cancer. Studies on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which can be synthesized from pyrazolone (B3327878) precursors, have shown that these compounds can induce cell death in cancer cell lines. Mechanistic investigations revealed that the primary death pathway is p53-mediated apoptosis. Furthermore, these compounds were observed to activate autophagy proteins, which the cancer cells initiate as a survival mechanism in response to the cytotoxic agent. This demonstrates that pyrazole derivatives can modulate fundamental cellular processes like apoptosis and autophagy, which are critical in cancer progression and treatment.
Structure-Activity Relationship (SAR) Investigations for Biological Activity
Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. SAR studies on pyrazole derivatives have yielded key insights:
For Carbonic Anhydrase Inhibition: In a series of 5-phenyl-pyrazole-3-carboxylic acids, derivatives with bulkier substituents in the para-position of the phenyl ring showed higher activity against hCA XII. researchgate.net In contrast, derivatives with alkyl groups in both ortho- and meta-positions were more effective inhibitors of hCA IX. researchgate.net This highlights how substituent placement can dictate isoform selectivity. researchgate.net
For α-Glucosidase Inhibition: In sulfonamide-clubbed pyrazole derivatives, the nature and position of substituents on the acyl group significantly alter inhibitory activity. researchgate.net For example, compounds with a hydroxyl group at the ortho-position or a nitro group at the meta-position of the phenyl ring on the acyl moiety displayed the highest potency. researchgate.net
For Antifungal Activity: In a series of pyrazole-3-carboxylic acid amides, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring was a key feature for potent antifungal activity. Further modifications to the N-phenyl portion of the amide revealed that introducing specific substituted indazolyl groups led to compounds with higher activity than the commercial fungicide boscalid.
Mechanism-Based Principles in Drug Design
The design of novel pyrazole-based inhibitors is increasingly guided by an understanding of their interaction mechanisms at a molecular level. Techniques like in silico molecular docking are routinely used to predict how synthesized compounds will bind to the active site of a target enzyme. nih.gov For example, in the design of pyrazole-based CDK2 inhibitors, docking studies revealed that the most potent compounds adopted a binding mode similar to a known inhibitor, forming key hydrogen bonds and hydrophobic interactions within the enzyme's catalytic domain. This structural insight allows for the rational design of new derivatives with modifications intended to optimize these interactions. Furthermore, enzyme kinetic experiments are used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). unito.it This information, combined with computational modeling, provides a powerful, mechanism-based approach to iteratively refine lead compounds, enhancing their potency and selectivity for the target enzyme. nih.govunito.it
Catalytic Applications
Beyond medicinal chemistry, pyrazole derivatives are being explored for their utility in catalysis, particularly in the field of electrochemistry.
Electrocatalytic Properties (e.g., Oxygen Evolution Reaction, Oxygen Reduction Reaction)
The development of efficient and cost-effective electrocatalysts is crucial for renewable energy technologies. The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are fundamental processes in water splitting and fuel cells, respectively. Research has shown that metal complexes derived from pyrazole carboxylic acids can serve as bifunctional catalysts. A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid, an isomer of the title compound, exhibited excellent catalytic activity for the OER and notable activity for the ORR. This finding suggests that the pyrazole carboxylic acid framework can act as a versatile ligand to create coordination polymers and complexes with significant electrocatalytic properties, opening a new avenue for the application of these compounds in materials science and energy conversion.
Scorpionate Ligand-Metal Complexes in Oxidation Reactions (e.g., alkane, alkene, alcohol, ketone oxidation)
Derivatives of this compound are precursors to a class of polydentate ligands known as scorpionates. These ligands, typically featuring three pyrazole units connected to a central atom, form stable complexes with a variety of transition metals. These metal complexes have demonstrated significant catalytic activity in a range of oxidation reactions.
The catalytic prowess of scorpionate ligand-metal complexes extends to the oxidation of various organic substrates, including alkanes, alkenes, alcohols, and ketones. The specific reactivity and selectivity of the catalyst can be tuned by modifying the substituents on the pyrazole rings, such as the methyl and phenyl groups found in this compound.
Alkane Oxidation: Scorpionate complexes of metals like vanadium and rhenium have been shown to catalyze the peroxidative oxidation of alkanes, such as cyclohexane (B81311) and cyclopentane, to their corresponding alcohols and ketones under mild conditions. Additionally, these complexes can facilitate the carboxylation of gaseous alkanes like methane (B114726) and ethane (B1197151) to produce carboxylic acids.
Alkene Oxidation: The epoxidation of alkenes is another important transformation catalyzed by scorpionate-metal complexes. The steric and electronic properties of the scorpionate ligand, influenced by its substituents, play a crucial role in the efficiency and selectivity of the epoxidation reaction.
Alcohol and Ketone Oxidation: Complexes of various transition metals with tris(pyrazol-1-yl)methane-type ligands serve as effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Furthermore, they can catalyze the Baeyer-Villiger oxidation of ketones to their corresponding esters or lactones.
The research in this area suggests that scorpionate ligands derived from substituted pyrazoles, such as this compound, can be instrumental in developing robust and selective catalysts for various oxidation processes.
Mannich Catalytic Reactions
While the direct use of this compound derivatives as catalysts in Mannich reactions is not extensively documented, the broader family of pyrazole derivatives plays a significant role in this area. Zirconium-based metal-organic frameworks (MOFs) constructed from pyrazole-containing linkers have been investigated for their catalytic activity in Mannich reactions, showing good conversion rates. researchgate.net This suggests that MOFs incorporating this compound as a linker could potentially exhibit similar catalytic properties.
Furthermore, the Mannich reaction is a key method for synthesizing more complex pyrazole derivatives. For instance, the reaction of pyrazoles with formaldehyde (B43269) and an amine yields Mannich bases, which are valuable intermediates in medicinal chemistry. This synthetic utility underscores the importance of the pyrazole scaffold in developing new chemical entities.
Materials Science Applications
The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for various advanced materials.
Luminescent Sensing Materials
Derivatives of this compound are promising candidates for the development of luminescent sensing materials, particularly as linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.net The inherent fluorescence of the pyrazole ring, combined with the extended conjugation from the phenyl group, can be harnessed to create materials that exhibit luminescence. researchgate.netbohrium.comresearchgate.net
The porous nature of these MOFs allows for the inclusion of guest molecules, which can interact with the framework and modulate its luminescent properties. bohrium.comosti.gov This phenomenon forms the basis for their application as chemical sensors. For example, the luminescence of such a MOF could be quenched or enhanced in the presence of specific analytes, enabling their detection. Pyrazole-based MOFs have been investigated for their ability to sense various substances, indicating the potential for materials derived from this compound in this application. researchgate.net
Below is a table summarizing the luminescence origins in MOFs, which is relevant to the design of sensors based on this compound derivatives.
| Luminescence Origin | Description |
| Linker-Based | The organic linker itself is luminescent due to its aromatic or conjugated system. bohrium.comrsc.org |
| Metal-Centered | Luminescence originates from the metal ions within the framework, particularly lanthanides. bohrium.com |
| Antenna Effect | The organic linker absorbs light and transfers the energy to the metal center, which then emits light. rsc.org |
| Guest-Induced | The presence of guest molecules within the pores of the MOF influences its luminescent properties. bohrium.com |
Gas Storage Materials
Metal-organic frameworks (MOFs) constructed using pyrazole carboxylic acid derivatives as organic linkers have shown significant promise for gas storage applications. researchgate.net The high surface area and tunable pore sizes of these materials make them ideal for adsorbing and storing various gases. The specific substituents on the pyrazole ring, such as the methyl and phenyl groups in this compound, can influence the framework's topology and its affinity for different gas molecules. researchgate.net
Research has demonstrated that pyrazole-based MOFs can be effective in storing gases like methane and in capturing carbon dioxide. researchgate.net The ability to tailor the chemical environment within the pores by modifying the linker allows for the design of materials with high selectivity and capacity for specific gases. researchgate.net
The following table highlights key properties of MOFs relevant to gas storage applications.
| Property | Relevance to Gas Storage |
| High Surface Area | Provides a large number of sites for gas adsorption. |
| Tunable Pore Size | Allows for the selective storage of gas molecules based on their size. |
| Chemical Functionality | The chemical nature of the linker can be tailored to enhance interactions with specific gas molecules. |
| Structural Flexibility | Some MOFs can undergo structural changes upon gas adsorption, leading to higher storage capacities. |
Applications in Rechargeable Batteries and Thermal Batteries
Recent research has highlighted the potential of pyrazole derivatives as functional additives in the electrolytes of high-voltage lithium-ion batteries. researchgate.net For instance, a methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), has been shown to improve the cycling performance of NMC111||graphite cells. researchgate.net This improvement is attributed to the formation of a stable cathode-electrolyte interphase (CEI). researchgate.net
The study suggests that substituting the hydrogen atom on the pyrazole nitrogen with a methyl group enhances the electrochemical stability of the additive. researchgate.net This finding is highly relevant for derivatives of this compound, as they can be similarly modified to create effective electrolyte additives. The presence of the methyl and phenyl groups could further influence the solubility and electrochemical properties of the resulting compounds.
The key advantages of using such pyrazole-based additives are summarized in the table below.
| Feature | Advantage in Lithium-Ion Batteries |
| Enhanced Electrochemical Stability | Leads to a wider operating voltage window for the electrolyte. researchgate.net |
| Formation of a Stable CEI | Protects the cathode surface from degradation, improving battery lifetime. researchgate.net |
| Improved Cycling Performance | Results in better capacity retention over multiple charge-discharge cycles. researchgate.net |
Research into Energetic Materials
Nitrated pyrazole derivatives are a significant and extensively researched class of energetic materials. nih.gov The high nitrogen content and the stability of the pyrazole ring make it an excellent scaffold for the synthesis of high-energy-density materials. The introduction of nitro groups onto the pyrazole ring and its substituents dramatically increases the energetic performance of the resulting compounds. nih.gov
The synthesis of highly nitrated pyrazoles, such as those derived from 3,5-dimethyl-1H-pyrazole, has been successfully demonstrated, leading to compounds with a high density and a positive oxygen balance. nih.govresearchgate.net These are desirable properties for energetic materials used as explosives and propellants.
Given these precedents, the nitration of this compound and its derivatives is a promising avenue for the development of new energetic materials. The presence of the phenyl group offers additional sites for nitration, potentially leading to highly energetic compounds with tailored properties.
The table below outlines some key characteristics of pyrazole-based energetic materials.
| Characteristic | Importance in Energetic Materials |
| High Heat of Formation | Contributes to a higher energy release upon detonation. nih.gov |
| High Density | Leads to a higher detonation velocity and pressure. nih.gov |
| Good Thermal Stability | Ensures the material is safe to handle and store. nih.gov |
| Positive Oxygen Balance | Indicates that the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms, leading to a more efficient energy release. nih.govresearchgate.net |
Exploration of Optical and Electronic Properties
The exploration of the optical and electronic properties of this compound and its derivatives is an active area of research, driven by their potential applications in materials science. While direct studies on this specific molecule are limited in publicly available literature, research on structurally similar pyrazole derivatives provides significant insights into their potential photophysical and electronic behaviors.
A notable area of investigation is photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. A study on a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, demonstrated significant photochromic behavior. mdpi.com Upon irradiation with UV light at 365 nm, solutions of this compound in ethanol (B145695) and dichloromethane (B109758) exhibited a color change from colorless to yellow. mdpi.com This change is attributed to the reversible opening of the aziridine (B145994) ring to form a colored ylide isomer. The appearance of new absorption bands in the visible region (around 415-420 nm) after UV exposure confirms this transformation. mdpi.com Such properties are crucial for the development of molecular switches, optical memory devices, and light-sensitive materials. mdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of these molecules. For instance, a theoretical investigation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed a planar conformation, suggesting good conjugation within the molecule. nih.gov The calculated HOMO-LUMO energy gap of approximately 4.458 eV indicates high electronic stability and low chemical reactivity. nih.gov The study also predicted strong absorption in the UV region, a property that could be harnessed in applications like UV-detector-based chromatography and photoactive systems. nih.gov Although the substituent at the 3-position is a furyl group instead of a phenyl group, these findings suggest that derivatives of this compound are also likely to possess interesting electronic characteristics amenable to theoretical modeling and prediction.
The photophysical properties of pyrazole derivatives are highly tunable through chemical modification. Research on various fluorescent pyrazole probes demonstrates that their absorption and emission wavelengths can be finely adjusted. nih.gov For example, a probe designed for detecting aqueous acid, based on a bicyclic ketone condensed with phenylhydrazine, showed a distinct shift in its absorption and emission maxima upon changes in acidity. nih.gov This solvatochromism is a key feature for sensor applications. The synthetic versatility of the pyrazole core allows for the introduction of various functional groups that can modulate these optical and electronic properties to suit specific technological needs. nih.gov
Development as Dye Molecules
The structural backbone of this compound makes its derivatives excellent candidates for the development of novel dye molecules. The presence of the pyrazole ring, coupled with the carboxylic acid function and the phenyl and methyl substituents, provides a versatile scaffold for creating chromophores with desirable properties for various applications, including textiles and advanced materials.
The carboxylic acid group is particularly important as it can act as an anchoring group to fix the dye onto substrates or can be modified to tune the electronic properties of the dye. Research on closely related compounds, such as 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, has demonstrated their utility as coupling components in the synthesis of heterocyclic azo dyes. researchgate.net In one study, this pyrazole derivative was reacted with various diazo salts of aniline (B41778) and S-/N-containing heterocycles to produce a range of mono- and bi-heterocyclic dyes. researchgate.net The resulting dyes exhibited colors that could be shifted from red to blue depending on the substituents on the aromatic and heterocyclic rings, showcasing the tunability of the final color. researchgate.net The study also highlighted that the stronger donor-π-acceptor system in the carboxylic pyrazolone-based dyes led to a significant red shift in the maximum absorption wavelength (λmax) compared to analogous methyl pyrazolone dyes. researchgate.net
The synthesis of pyrazole-based azo dyes is a well-established and versatile method. For example, new pyrazole azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the diazotization component, which is then coupled with various active methylene (B1212753) compounds. nih.gov The resulting dyes were characterized by their absorption maxima in the UV-Vis spectrum, which were found to be influenced by the specific coupling component used. nih.gov Computational studies, including DFT calculations, have been employed to predict the UV-VIS spectra of these dyes, showing good agreement with experimental data and confirming the prevalence of the hydrazo tautomer in many cases. nih.gov
The performance of these pyrazole-based dyes has been evaluated for practical applications. For instance, their use in electro-fluidic displays (EFDs) has been explored. semanticscholar.org A study on azo pyrazolone dyes for EFDs investigated their photo-stability and electro-optical response. semanticscholar.org It was found that the stability of the dyes under irradiation was highly dependent on their molecular structure, with mono-azo pyrazolone dyes showing greater stability than their bis-azo counterparts. semanticscholar.org
The following table summarizes the experimental and calculated absorption maxima for a series of pyrazole azo dyes derived from a pyrazole carboxylate precursor, illustrating the influence of different coupling components on the optical properties.
Table 1: Spectroscopic Data for Synthesized Pyrazole Azo Dyes
| Dye | Experimental λmax (nm) | Calculated λmax (nm) (Method) |
|---|---|---|
| 4a | 216, 239, 345 | 222.27 (azo, CIS), 293.48 (azo, TD), 334.21 (azo, ZINDO) |
| 4f | 216, 347 | 205.31 (azo, CIS), 294.92 (azo, TD), 329.99 (azo, ZINDO) |
| 4g | 220, 237, 312 | 207.65 (azo, CIS), 297.52 (azo, TD), 306.95 (azo, TD) |
| 4h | 223, 293, 359 | 229.92 (azo, CIS), 291.69 (azo, TD), 306.07 (azo, ZINDO) |
Data sourced from a study on novel pyrazole azo dyes. nih.gov The different calculated values correspond to different computational methods (CIS, TD-DFT, ZINDO) and tautomeric forms (azo vs. hydrazo).
Integration into Biodegradable Polymers
The integration of functional molecules like derivatives of this compound into biodegradable polymers is a promising strategy for creating advanced materials with tailored properties. While specific examples of the incorporation of this exact pyrazole derivative into biodegradable polymers are not extensively documented in the reviewed literature, the chemical nature of the molecule and the broader context of polymer science provide a strong basis for its potential in this field.
The carboxylic acid group on the pyrazole ring is a key functional handle for integration into polyesters and polyamides, which are common classes of biodegradable polymers. mdpi.comnih.gov This can be achieved through co-polymerization, where the pyrazole derivative acts as a monomer or a comonomer. For instance, the dicarboxylic acid functionality could potentially be introduced into the pyrazole structure, allowing it to be used in polycondensation reactions with diols to form biodegradable polyesters. mdpi.com The incorporation of the rigid pyrazole and phenyl rings into the polymer backbone would be expected to influence the material's thermal and mechanical properties, such as its glass transition temperature and tensile strength. mdpi.com
Another approach is the post-polymerization functionalization of a pre-existing biodegradable polymer. mdpi.com In this method, a biodegradable polymer with reactive side groups is treated with a derivative of this compound. For example, the carboxylic acid could be converted to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide ester, which can then react with hydroxyl or amine groups on the polymer chain.
A relevant example, though not a direct integration, is the use of biopolymers as supports for catalysts in the synthesis of pyrazolone derivatives. In one study, a magnetic aminated starch biocatalyst was employed for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com This demonstrates the compatibility of pyrazole structures with biopolymer environments and points towards the feasibility of creating pyrazole-functionalized biodegradable materials.
The potential applications for such hybrid materials are diverse. If the integrated pyrazole derivative imparts specific optical properties, the resulting biodegradable polymer could be used for sensing or as a degradable optical component. If the pyrazole moiety has biological activity, its incorporation into a biodegradable polymer could lead to the development of drug delivery systems where the active agent is part of the polymer matrix itself. While the direct integration of this compound derivatives into biodegradable polymers remains a developing area of research, the fundamental principles of polymer chemistry suggest that this is a viable and promising field for future investigation.
Future Research Directions for 4 Methyl 3 Phenyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives
Exploration of Novel and Sustainable Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis are well-established, future research should prioritize the development of more efficient, environmentally friendly, and economically viable synthetic routes.
Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the assembly of the 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid core and its derivatives in a single step from simple precursors. This approach enhances atom economy and reduces waste compared to traditional multi-step syntheses. For instance, a three-component reaction involving a phenyl-containing precursor, a methyl-substituted building block, and a carboxylate source could be explored. nih.gov
Green Chemistry Approaches: The use of sustainable solvents (e.g., water, ethanol (B145695), or supercritical CO2), alternative energy sources (e.g., microwave or ultrasound irradiation), and recyclable catalysts can significantly reduce the environmental impact of synthesis. nih.gov Research into catalyst-free aqueous-mediated multicomponent reactions could provide an eco-friendly pathway to polyfunctionalized pyrazoles. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and easier scalability. Developing a flow process for the synthesis of this compound would be a significant step towards its large-scale production for industrial applications.
Photocatalysis: Visible-light photocatalysis represents a modern, sustainable tool for organic synthesis. Exploring photocatalytic cycloaddition reactions could open new, milder pathways to the pyrazole core and its derivatives, potentially allowing for the construction of complex molecular skeletons under ambient conditions. acs.org
Advanced Computational Modeling for Precise Structure-Function Prediction
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com Such calculations can predict key parameters like bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data to confirm molecular structures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity or physical properties. By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized derivatives and prioritize the most promising candidates for synthesis.
Molecular Docking and Dynamics: For derivatives with potential biological applications, molecular docking simulations can predict the binding modes and affinities within the active sites of target proteins. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key molecular interactions over time. This is crucial for the rational design of potent and selective inhibitors for therapeutic targets. nih.gov
Table 1: Potential Computational Approaches and Their Applications
| Computational Method | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Elucidation of electronic properties, reaction mechanisms, and spectral analysis. researchgate.netmdpi.com |
| QSAR | Prediction of biological activity (e.g., anticancer, antimicrobial) based on molecular descriptors. |
| Molecular Docking | Identification of potential binding modes and interactions with biological targets. nih.gov |
| Molecular Dynamics (MD) | Assessment of the stability and dynamics of ligand-receptor complexes. |
Deepening Understanding of Molecular Interaction Mechanisms
A fundamental understanding of the non-covalent interactions governing the behavior of this compound is essential for designing materials and drugs.
Crystallographic Studies: Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of these molecules and analyze their packing in the solid state. nih.govnih.gov This reveals crucial information about intermolecular interactions such as hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking between the phenyl and pyrazole rings. nih.govnih.gov
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to study molecular interactions in solution. For example, NMR titration experiments can quantify the strength of hydrogen bonding between a pyrazole derivative and a target molecule.
Host-Guest Chemistry: The pyrazole scaffold can be incorporated into larger host molecules designed to selectively bind specific guest molecules. Understanding the interactions that drive this recognition is key to developing new sensors, separation agents, and drug delivery systems.
Development of Multifunctional Chemical Systems
Future research should aim to integrate multiple functionalities into a single molecular system based on the this compound framework.
Theranostics: Derivatives could be designed to combine therapeutic activity with diagnostic capabilities. For example, a cytotoxic pyrazole derivative could be functionalized with a fluorescent tag or a metal-chelating moiety for imaging applications (e.g., MRI contrast agents), allowing for simultaneous treatment and monitoring.
Chemosensors: By attaching chromophores or fluorophores, derivatives can be developed as selective chemosensors for detecting specific ions or molecules. The binding of the target analyte would induce a change in the optical or electrochemical properties of the pyrazole-based sensor.
Smart Materials: Incorporating this pyrazole derivative into polymers or other materials could lead to "smart" materials that respond to external stimuli such as light, pH, or temperature. This could be achieved by leveraging the potential for tautomerism or specific intermolecular interactions of the pyrazole ring.
Expansion of Coordination Chemistry and MOF Applications
The carboxylic acid and nitrogen atoms of the pyrazole ring make this compound an excellent ligand for constructing coordination complexes and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov
Novel Coordination Polymers: The systematic reaction of this ligand with various metal ions (e.g., transition metals, lanthanides) could yield a wide range of coordination polymers with diverse topologies and properties, such as luminescence or magnetism. rsc.org
Functional MOFs: MOFs constructed from this linker could exhibit high porosity and stability, making them suitable for applications in gas storage and separation. researchgate.netacs.org The pyrazolate linker is known to form robust MOFs. acs.org By carefully selecting the metal nodes, it is possible to create MOFs with tailored pore sizes and chemical environments for selective gas adsorption.
MOF-based Catalysis: Active metal sites can be incorporated into the MOF structure, either as the nodes or attached to the pyrazole ligand, to create highly active and reusable heterogeneous catalysts for various organic transformations. researchgate.net
Table 2: Potential MOF Applications
| Application Area | Rationale for Using this compound |
| Gas Storage | The rigidity and defined geometry of the ligand can lead to porous, stable frameworks. researchgate.net |
| Catalysis | The ligand can coordinate to catalytically active metal centers, creating heterogeneous catalysts. researchgate.netrsc.org |
| Sensing | Functionalization of the ligand can create MOFs that respond to specific analytes. researchgate.net |
| Drug Delivery | The porous nature of MOFs allows for the encapsulation and controlled release of drug molecules. |
Investigation of New Catalytic and Material Science Frontiers
The unique electronic and structural features of the this compound scaffold can be exploited in catalysis and materials science.
Organocatalysis: The pyrazole core itself, with its acidic and basic sites, could be explored as an organocatalyst for various chemical reactions. Derivatives could be designed to catalyze specific reactions like aldol (B89426) or Michael additions.
Ligands for Homogeneous Catalysis: The pyrazole-carboxylate moiety can act as a bidentate ligand, coordinating to metal centers to form catalysts for cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl and pyrazole rings. acs.orgacs.org
Organic Electronics: Pyrazole derivatives are known to possess interesting photophysical properties. By extending the π-conjugated system, for example, by replacing the phenyl group with larger aromatic systems, new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodology : A common approach involves condensation reactions of substituted hydrazines with β-keto esters, followed by hydrolysis. For example, ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate (a precursor) can be synthesized via cyclization of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol. Subsequent hydrolysis with aqueous NaOH or HCl yields the carboxylic acid . Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side products .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the pyrazole ring. For example, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm. Infrared (IR) spectroscopy verifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while elemental analysis ensures purity (>95%) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can assess impurities .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Solubility is pH-dependent due to the carboxylic acid group. In basic conditions (pH > pKa ~4.5), the compound dissolves in aqueous buffers, while in acidic media, it precipitates. Stability studies involve storing solutions in DMSO or ethanol at –20°C and monitoring degradation via HPLC over 30 days. Accelerated stability testing at 40°C/75% relative humidity assesses solid-state degradation .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Methodology : In vitro assays include:
- Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes using colorimetric assays (e.g., prostaglandin E₂ quantification).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound's bioactivity and selectivity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with substituents at positions 3 (phenyl) and 4 (methyl). For instance:
- Electron-withdrawing groups (e.g., Cl at the phenyl ring) enhance COX-2 selectivity by 30% compared to unsubstituted analogs.
- Methyl group removal at position 4 reduces metabolic stability in liver microsomes by 50% . Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins, validated by X-ray crystallography .
Q. What crystallographic techniques are used to resolve the compound's 3D structure, and how are data analyzed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Data collection on a Bruker D8 Venture diffractometer (294 K) and refinement via SHELXL-2018/3 (full-matrix least-squares) yield R-factors < 0.05. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed using Mercury software .
Q. How can advanced analytical methods (e.g., LC-MS/MS) quantify trace impurities or degradation products?
- Methodology : LC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile) detects impurities at ppm levels. MRM transitions (e.g., m/z 245 → 201 for the parent ion) are optimized using electrospray ionization in negative mode. Forced degradation (e.g., oxidative stress with H₂O₂) identifies major degradation pathways .
Q. How can conflicting biological activity data from different studies be reconciled?
- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of IC₅₀ values across studies using standardized protocols (e.g., NIH/NCATS guidelines) clarifies efficacy. For example, anti-inflammatory activity may vary by 20% between RAW 264.7 macrophages and primary human monocytes due to differential COX-2 expression .
Q. What strategies mitigate formulation challenges, such as poor bioavailability or rapid clearance?
- Methodology : Salt formation (e.g., sodium or lysine salts) improves aqueous solubility. Nanoformulation (e.g., PLGA nanoparticles) enhances bioavailability by 40% in rat pharmacokinetic studies. Prodrug approaches (e.g., ethyl ester derivatives) reduce first-pass metabolism, confirmed by LC-MS plasma profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
